molecular formula C7H16Cl5N3 B2441173 2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride CAS No. 474621-53-9

2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride

Cat. No.: B2441173
CAS No.: 474621-53-9
M. Wt: 319.48
InChI Key: BPXLEPAXVGXRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride is a chemical compound with the molecular formula C7H16Cl5N3 and a molecular weight of 319.48 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride typically involves the reaction of 2,2,2-trichloroacetimidamide with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield corresponding amides and amines.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Acids and Bases: Hydrolysis reactions often require strong acids or bases to proceed efficiently.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Hydrolysis typically yields amides and amines as major products.

Scientific Research Applications

2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trichloro-N-(3-(dimethylamino)propyl)ethanimidamide dihydrochloride
  • 2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetamide

Uniqueness

2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

IUPAC Name

2,2,2-trichloro-N'-[3-(dimethylamino)propyl]ethanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Cl3N3.2ClH/c1-13(2)5-3-4-12-6(11)7(8,9)10;;/h3-5H2,1-2H3,(H2,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXLEPAXVGXRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN=C(C(Cl)(Cl)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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